molecular formula C9H11Cl2NO2 B2797328 (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride CAS No. 490034-82-7

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride

Cat. No.: B2797328
CAS No.: 490034-82-7
M. Wt: 236.09
InChI Key: STLSXIDFGSTKTE-QRPNPIFTSA-N
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Description

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a 2-chlorophenyl substituent at the β-position of the propanoic acid backbone. Its molecular formula is C₉H₁₁Cl₂NO₂, with a molecular weight of 243.10 g/mol (calculated from the formula). While specific safety data for this compound is unavailable , related analogs are used in pharmaceutical intermediates and medicinal chemistry research .

Properties

IUPAC Name

(3S)-3-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLSXIDFGSTKTE-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

    Formation of Intermediate: The 2-chlorobenzaldehyde is reacted with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Chiral Resolution: The racemic mixture of the amine is resolved using chiral agents to obtain the (S)-enantiomer.

    Hydrochloride Salt Formation: The (S)-3-Amino-3-(2-chloro-phenyl)-propionicacid is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to form derivatives like ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate. Key conditions include:

  • Esterification :
    Reagents : Ethanol, H₂SO₄ (catalytic)
    Conditions : Reflux (78°C), 6–8 hours.
    Mechanism : Acid-catalyzed nucleophilic acyl substitution.

  • Hydrolysis :
    Reagents : NaOH (2M), H₂O/EtOH (1:1)
    Conditions : 80°C, 4 hours .
    Outcome : Regeneration of the free carboxylic acid with >95% recovery.

Decarboxylation

Thermal decarboxylation eliminates CO₂ from the β-position, yielding 3-(2-chlorophenyl)propylamine derivatives:

Conditions :

  • Temperature: 120–250°C

  • Solvent: Toluene or xylene

  • Catalyst: None required .

Mechanism :

  • Protonation of the carboxylate group.

  • Formation of a six-membered transition state with simultaneous C–CO₂H bond cleavage .

Cross-Coupling Reactions

The 2-chlorophenyl group participates in palladium-catalyzed couplings, though steric hindrance from the amino acid backbone limits reactivity. Example:

Suzuki–Miyaura Coupling :

ComponentRole
Pd(dba)₂Catalyst
SPhos/XPhosLigand
Arylboronic acidCoupling partner
K₃PO₄/Na₂CO₃Base

Outcome : Substitution of the chlorine atom with aryl groups under mild conditions (THF/H₂O, 80°C) . Reaction efficiency depends on ligand choice, with XPhos improving yields for bulky substrates .

Amino Group Functionalization

The primary amine undergoes typical nucleophilic reactions:

  • Acylation :
    Reagents : Acetyl chloride, pyridine
    Conditions : 0°C → RT, 2 hours.
    Product : N-Acetyl derivative (isolated as hydrochloride salt).

  • Reductive Alkylation :
    Reagents : Aldehyde/ketone, NaBH₃CN
    Conditions : MeOH, pH 4–5, 24 hours.

Stereochemical Stability

Racemization studies under basic conditions (pH >10) reveal partial epimerization at C-3 due to reversible carbanion formation . Mitigation strategies include:

  • Conducting reactions at pH 7–8.

  • Using non-polar solvents (e.g., CH₂Cl₂) .

Biocatalytic Modifications

Enzymatic resolution using phenylalanine ammonia lyase (PAL) selectively deaminates the (S)-enantiomer to trans-cinnamate derivatives :

Conditions :

  • Enzyme: PAL from Rhodosporidium toruloides

  • Buffer: Tris-HCl (pH 8.5), 37°C

  • Outcome : >99% enantiomeric excess (ee) for retained (R)-isomer .

Comparative Reactivity

The 2-chlorophenyl substituent induces distinct electronic and steric effects compared to para/meta analogs:

PositionElectronic EffectSteric HindranceReactivity in Cross-Coupling
2-Moderate -IHighLower yields vs. 3-/4-Cl
3-Strong -IModerateOptimal for SNAr

Scientific Research Applications

Pharmaceutical Development

This compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to act as a precursor for various drug formulations.

Case Study: Synthesis of Neuroactive Compounds

A study demonstrated the synthesis of novel neuroactive compounds utilizing (3S)-3-amino-3-(2-chlorophenyl)propanoic acid hydrochloride as a starting material. These compounds exhibited significant activity in modulating neurotransmitter systems, highlighting their potential in treating conditions such as depression and anxiety disorders .

Neurotransmitter Research

In neurotransmitter research, this compound is employed to study its effects on synaptic transmission and receptor interactions. This research is crucial for understanding the underlying mechanisms of various neurological diseases.

Research Findings

Research indicates that this compound can influence the release and reuptake of neurotransmitters like glutamate, which is essential for synaptic plasticity and cognitive functions. Experiments have shown that it can enhance synaptic responses in animal models, suggesting its utility in developing treatments for cognitive impairments .

Biochemical Assays

The compound is widely used in biochemical assays to evaluate enzyme activity and receptor interactions. It provides insights into metabolic pathways and drug interactions, making it an essential tool in pharmacological studies.

Application Example

In one study, this compound was utilized to assess the inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated significant inhibition at low concentrations, underscoring its potential as a lead compound for drug development .

Material Science

Recent explorations have shown that this compound can be used in material science for creating novel polymers with specific functional properties.

Innovative Applications

Researchers are investigating its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Preliminary findings suggest that these materials could have applications in biomedical devices and drug delivery systems .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentBuilding block for neuroactive drugsSynthesis of compounds targeting neurological disorders
Neurotransmitter ResearchModulates neurotransmitter release and uptakeEnhances synaptic responses; potential cognitive benefits
Biochemical AssaysEvaluates enzyme activity and receptor interactionsSignificant inhibition observed; useful for drug development
Material ScienceDevelopment of polymers with enhanced propertiesPotential applications in biomedical devices

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substitutions

Table 1: Key Properties of Chlorophenyl and Iodophenyl Derivatives
Compound Name CAS Number Substituent Molecular Weight (g/mol) Purity Applications
(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride Not provided 2-chlorophenyl 243.10 N/A Pharmaceutical intermediates
(3S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride 490034-83-8 3-chlorophenyl 243.10 ≥95% Research chemicals
(3S)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride 2059910-88-0 3-iodophenyl 327.54 ≥95% Discontinued (lab use)
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid 909709-43-9 3,4-dichlorophenyl 263.10 High Synthetic organic chemistry

Key Observations :

  • Substituent Position: The 2-chlorophenyl derivative (target compound) exhibits distinct steric and electronic effects compared to the 3-chlorophenyl analog.
  • Halogen Type : Iodine’s larger atomic radius in the 3-iodophenyl derivative increases molecular weight (327.54 vs. 243.10 g/mol) and may enhance lipophilicity, though its discontinued status suggests synthesis or stability challenges .
  • Di-substitution : The 3,4-dichlorophenyl analog (CAS 909709-43-9) has higher molecular weight and enhanced hydrophobic interactions, making it suitable for applications requiring strong aromatic stacking .

Analogs with Functional Group Variations

Table 2: Comparison with Methoxycarbonyl and Enantiomeric Derivatives
Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Features
(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride 2059917-86-9 3-methoxycarbonylphenyl 259.69 Polar functional group for solubility
(R)-3-Amino-3-(2-chlorophenyl)propanoic acid 331763-54-3 2-chlorophenyl (R-configuration) 243.10 Enantiomer with potential differences in bioactivity

Key Observations :

  • Functional Groups : The methoxycarbonyl group in CAS 2059917-86-9 introduces a polar ester moiety, improving aqueous solubility compared to halogenated analogs. This modification is advantageous in drug formulations requiring enhanced bioavailability .
  • Stereochemistry: The (R)-enantiomer (CAS 331763-54-3) highlights the importance of chirality; even minor stereochemical changes can alter pharmacological profiles, such as binding affinity to enzymes or receptors .

Research and Application Insights

  • Pharmaceutical Relevance : Chlorophenyl derivatives are prevalent in medicinal chemistry due to their ability to modulate enzyme activity. For example, the 3,4-dichlorophenyl analog is used in kinase inhibition studies .
  • Synthetic Challenges : The discontinued status of the 3-iodophenyl variant (CAS 2059910-88-0) may reflect difficulties in synthesis scalability or purification, common with heavy halogen-containing compounds .

Biological Activity

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly as a neurotransmitter analog. This compound's unique structural features, including a chlorophenyl group, influence its chemical reactivity and biological activity. This article reviews the compound's biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H10ClNO2
  • Molecular Weight : Approximately 199.63 g/mol
  • Melting Point : 230-232°C

The chlorophenyl substitution at the meta position imparts distinct electronic and steric properties that enhance the compound's reactivity and selectivity in biological applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, including:

  • Neurotransmitter Receptors : The compound acts as an agonist or antagonist at certain receptors, modulating neurotransmitter activity which is crucial for neurological functions.
  • Enzymatic Interaction : It may inhibit or modulate enzyme activity, affecting various biochemical pathways related to neurotransmission and metabolism .

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is likely:

  • Absorbed : Efficiently in the gastrointestinal tract.
  • Distributed : Throughout the body similar to other amino acids.
  • Metabolized : Primarily in the liver.
  • Excreted : Via urine, which is common for amino acid derivatives.

Neurotransmitter Modulation

Research indicates that this compound exhibits notable biological activity as a modulator of neurotransmitter systems. Its structural similarity to phenylalanine allows it to interact with various biological targets, influencing metabolic pathways and cellular functions. For instance:

  • It may enhance or inhibit glutamate signaling, which is significant in treating neurological disorders where this signaling is dysregulated .

Case Studies and Research Findings

  • Study on Neurotransmitter Activity :
    • A study demonstrated that compounds similar to this compound could inhibit excitatory neurotransmission in animal models, suggesting potential therapeutic applications in conditions like epilepsy and anxiety disorders .
  • Antioxidant Properties :
    • Research has shown that derivatives of this compound exhibit antioxidant effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with related compounds can be insightful:

Compound NameStructure CharacteristicsBiological Activity
(3S)-3-Amino-3-(2-chlorophenyl)propanoic acidChlorophenyl substitutionModulates neurotransmitter systems
(S)-3-Amino-3-(4-chlorophenyl)propanoic acidPara-substituted chlorophenylAntagonist of certain CNS receptors
PhenylalanineNatural amino acidPrecursor to neurotransmitters

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodology :

  • Route 1 : Start with L-alanine derivatives for chiral induction. React with 2-chlorobenzaldehyde via asymmetric Mannich reaction under acidic conditions (e.g., HCl) to form the β-amino acid backbone. Catalytic hydrogenation (H₂/Pd-C) ensures reduction of intermediates. Final hydrochloride salt formation uses HCl in anhydrous ethanol .
  • Route 2 : Employ enzymatic resolution with lipases or esterases to isolate the (3S)-enantiomer from racemic mixtures. Optimize pH (6.5–7.5) and temperature (25–37°C) to enhance selectivity .
  • Key Factors : Anhydrous solvents (e.g., THF) prevent hydrolysis. Chiral HPLC (e.g., Chirobiotic T column) monitors enantiomeric excess (>98% required for pharmacological studies) .

Q. How is the stereochemical configuration of this compound confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves absolute configuration using single crystals grown via vapor diffusion (solvent: MeOH/H₂O) .
  • NMR Spectroscopy : 1^1H- and 13^{13}C-NMR (D₂O/DMSO-d₆) identify diastereotopic protons and coupling constants (J=4.26.8J = 4.2–6.8 Hz) to confirm stereochemistry .
  • Chiral HPLC : Baseline separation of enantiomers using a cellulose-based column (e.g., Chiralpak IC) with mobile phase: hexane/isopropanol (80:20) + 0.1% TFA .

Q. What in vitro assays are used to evaluate its biological activity, particularly in neurological contexts?

  • Assays :

  • Radioligand Binding : Compete with 3^3H-glutamate for NMDA receptor binding (IC₅₀ determination). Use cortical membrane homogenates and scintillation counting .
  • Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure postsynaptic current modulation (EC₅₀/IC₅₀) .
  • Cellular Viability : MTT assay in SH-SY5Y cells to assess neuroprotective effects against glutamate-induced excitotoxicity .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence receptor binding compared to analogs with nitro or methyl groups?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Effects : The 2-Cl group increases electrophilicity, enhancing hydrogen bonding with GluN2B subunit (NMDA receptor). Compare to 4-NO₂ (higher potency but reduced selectivity) and 4-CH₃ (lower affinity) using molecular docking (AutoDock Vina) .
  • Steric Effects : 2-Cl’s ortho position creates steric hindrance, reducing off-target interactions with GABA receptors. Validate via mutagenesis (e.g., GluN1-L550A mutant) .

Q. What strategies resolve contradictions between in vitro receptor affinity and in vivo neuroactivity data?

  • Approaches :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat S9 fraction) to identify rapid clearance. Modify with prodrug strategies (e.g., ethyl ester prodrugs) .
  • Blood-Brain Barrier (BBB) Penetration : Measure logP (experimental: 1.2; optimal range: 1.5–2.5) and use PAMPA-BBB assay. Introduce lipophilic groups (e.g., methyl ester) to improve permeability .
  • Enantiomeric Purity : Verify via chiral HPLC; even 2% (3R)-contaminant can reduce in vivo efficacy by 40% .

Q. How can computational modeling optimize its interactions with non-NMDA targets (e.g., AMPA receptors)?

  • Methods :

  • Molecular Dynamics (MD) : Simulate binding to GluA2 ligand-binding domain (LBD) using AMBER. Identify key residues (e.g., Arg485) for salt bridge formation .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., 2-Cl → 2-F) to predict affinity changes .

Q. What synthetic challenges arise in scaling up enantioselective synthesis, and how are they mitigated?

  • Issues & Solutions :

  • Low Yields in Asymmetric Catalysis : Replace expensive chiral catalysts (e.g., BINAP) with immobilized enzymes (e.g., Candida antarctica lipase B) on mesoporous silica .
  • Racemization During Salt Formation : Use low-temperature (0–5°C) HCl gas saturation in ethanol to minimize epimerization .

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